1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2549055-37-8
VCID: VC11831979
InChI: InChI=1S/C13H15N7S/c1-18-3-2-10-12(18)14-9-15-13(10)20-6-4-19(5-7-20)11-8-16-21-17-11/h2-3,8-9H,4-7H2,1H3
SMILES: CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4
Molecular Formula: C13H15N7S
Molecular Weight: 301.37 g/mol

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine

CAS No.: 2549055-37-8

Cat. No.: VC11831979

Molecular Formula: C13H15N7S

Molecular Weight: 301.37 g/mol

* For research use only. Not for human or veterinary use.

1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine - 2549055-37-8

Specification

CAS No. 2549055-37-8
Molecular Formula C13H15N7S
Molecular Weight 301.37 g/mol
IUPAC Name 3-[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole
Standard InChI InChI=1S/C13H15N7S/c1-18-3-2-10-12(18)14-9-15-13(10)20-6-4-19(5-7-20)11-8-16-21-17-11/h2-3,8-9H,4-7H2,1H3
Standard InChI Key DQFLDDLDHISTBK-UHFFFAOYSA-N
SMILES CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4
Canonical SMILES CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NSN=C4

Introduction

The compound 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic molecule that combines a pyrrolo[2,3-d]pyrimidine moiety with a piperazine ring, further modified by a 1,2,5-thiadiazol-3-yl group. This structure suggests potential biological activity due to the presence of heterocyclic rings known for their pharmacological properties.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:

  • Step 1: Formation of the pyrrolo[2,3-d]pyrimidine core.

  • Step 2: Introduction of the piperazine moiety.

  • Step 3: Attachment of the 1,2,5-thiadiazol-3-yl group to the piperazine ring.

Reagents and conditions would be carefully selected to ensure high yield and selectivity.

Biological Activity

Compounds with similar structures, such as those containing pyrrolo[2,3-d]pyrimidine, have shown diverse pharmacological activities, including kinase inhibition and potential anticancer effects . The presence of a 1,2,5-thiadiazol-3-yl group could further modulate biological activity, possibly enhancing interactions with specific biological targets.

Research Findings

While specific research findings on 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine are not detailed in the available literature, related compounds have demonstrated promising biological activities. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been explored as inhibitors of protein kinases, showing selectivity and potency in cellular assays .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanolC14H18N4O250.31 g/molPotential therapeutic agent
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesVariableVariablePKB inhibitors
1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]C19H21N5319.4 g/molPotential pharmaceutical applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator